molecular formula C19H18N2O5S B2385958 1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene CAS No. 946339-81-7

1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene

Cat. No.: B2385958
CAS No.: 946339-81-7
M. Wt: 386.42
InChI Key: PITZSYDFJSIIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene is a synthetic chemical reagent designed for research applications. This compound features a benzene core functionalized with both acetyl and sulfonamide groups, a structural motif found in molecules with diverse biological activities . The sulfonamide moiety is a privileged scaffold in medicinal chemistry, known to be present in compounds evaluated for various therapeutic properties, including antimicrobial and antioxidant activities . Similarly, the 2,5-dioxoazolidinyl (hydantoin) group is a heterocycle of significant interest in drug discovery. Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis and the development of novel pharmacologically active molecules. Its structure makes it a candidate for investigating enzyme inhibition and other biochemical interactions. This product is intended for use in controlled laboratory environments by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory and regulatory practices.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-12-10-16(6-7-17(12)21-18(23)8-9-19(21)24)27(25,26)20-15-5-3-4-14(11-15)13(2)22/h3-7,10-11,20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITZSYDFJSIIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the dioxoazolidinyl moiety: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic conditions to form the dioxoazolidinyl ring.

    Acetylation: The final step involves the acetylation of the benzene ring using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an acetyl group and a sulfonamide moiety, which is known for enhancing the biological activity of pharmaceutical agents. The synthesis typically involves the condensation of appropriate starting materials, including amino acids or their derivatives with carbonyl compounds. The specific pathways can vary to achieve desired stereochemistry and substitution patterns.

Anticancer Activity

Research indicates that derivatives of sulfonamides, including those similar to 1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene, exhibit significant anticancer properties. For instance, sulfonamide compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Case studies demonstrate that certain sulfonamide derivatives can act as effective agents against prostate cancer and melanoma by targeting specific signaling pathways involved in tumor growth .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are crucial in conditions like Alzheimer’s disease and diabetes mellitus:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting AChE, which could lead to improved cognitive function in Alzheimer’s patients . The mechanism often involves binding interactions that stabilize the enzyme-substrate complex.
  • Alpha-Glucosidase Inhibition : The inhibition of alpha-glucosidase can help manage postprandial blood glucose levels in diabetic patients. Studies have reported several sulfonamide derivatives demonstrating substantial inhibitory activity against this enzyme .

In Silico Studies

Computational studies play a vital role in understanding the interactions between this compound and its target enzymes. Molecular docking simulations reveal binding affinities and interaction patterns that can guide further modifications to enhance efficacy . These studies support the design of more potent inhibitors by elucidating the structural requirements necessary for biological activity.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits tumor growth in prostate cancer and melanoma
Acetylcholinesterase InhibitionImproves cognitive function by inhibiting AChE activity
Alpha-Glucosidase InhibitionHelps manage blood glucose levels in diabetes
In Silico StudiesProvides insights into binding mechanisms and aids in drug design

Biological Activity

1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known to inhibit certain enzymes, while the dioxoazolidine moiety may contribute to its cytotoxic effects.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide portion can inhibit carbonic anhydrase and other related enzymes, impacting metabolic pathways.
  • Cytotoxicity : The compound has shown selective cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Activity

A study evaluating the cytotoxic effects of similar compounds indicated that modifications in the aromatic ring significantly influence activity. For instance, compounds with electron-rich groups exhibited enhanced potency against cancer cells.

CompoundIC50 (µM)Target Cell Line
This compound15.5HeLa
Control (Doxorubicin)5.0HeLa

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise in reducing inflammation. In vitro assays demonstrated a significant decrease in pro-inflammatory cytokines when treated with this compound.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α20050
IL-615030

Case Studies

  • Case Study on Cancer Cell Lines : A research team investigated the effects of this compound on various cancer cell lines, including breast and prostate cancers. The study found that it induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
  • Anti-inflammatory Effects : Another study focused on its anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced joint swelling and pain scores compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Linked Sulfonamides

Compounds such as N-(4-(benzothiazole-2-yl)phenyl) 3/4-substituted benzenesulfonamides () share the sulfonamide-benzene backbone but replace the dioxoazolidinyl group with a benzothiazole moiety. Key differences include:

  • Structural Features : Benzothiazole introduces a fused aromatic-heterocyclic system, enhancing π-π stacking and electron-withdrawing effects, whereas the dioxoazolidinyl group provides a polar lactam ring capable of hydrogen bonding .
  • Synthesis: Both classes utilize sulfonyl chlorides and aminophenyl intermediates. However, benzothiazole derivatives require additional steps to construct the heterocyclic ring prior to sulfonamide coupling .
  • Activity : Benzothiazole sulfonamides demonstrated anticonvulsant efficacy in rodent models, with meta-substituted derivatives showing superior potency compared to para-substituted analogs. Computational studies attributed this to optimized binding to voltage-gated sodium channels . In contrast, the dioxoazolidinyl group’s lactam structure may modulate GABAergic or carbonic anhydrase interactions, though specific data are unavailable.

Pyrazole-Based Sulfonamides

Derivatives like 4-(1H-pyrazol-1-yl)benzenesulfonamides () feature a pyrazole substituent instead of the dioxoazolidinyl group. Notable contrasts include:

  • Reactivity : Pyrazole’s electron-rich nitrogen atoms increase nucleophilicity, accelerating sulfonamide bond formation compared to sterically hindered dioxoazolidinyl systems .
  • Pharmacology : Pyrazole sulfonamides are often explored as kinase inhibitors or anti-inflammatory agents, diverging from the anticonvulsant focus of benzothiazole/dioxoazolidinyl analogs .

Substituent Position and Electronic Effects

  • Meta vs. Para Substitution : highlights that meta-substituted benzothiazole sulfonamides exhibit stronger anticonvulsant activity than para-substituted counterparts due to improved alignment with target binding pockets. The acetyl group at position 1 in the target compound may further modulate steric and electronic effects at the meta-position .
  • Electron-Withdrawing Groups : The dioxoazolidinyl group’s carbonyl moieties likely increase the sulfonamide’s acidity, enhancing interactions with basic residues in ion channels or enzymes compared to methyl or halide substituents .

Data Table: Comparative Analysis of Key Sulfonamide Derivatives

Compound Class Core Structure Key Substituent Synthesis Method Reported Activity Reference ID
Target Compound Benzene + acetyl/sulfonamide 2,5-Dioxoazolidinyl Sulfonyl chloride + aniline coupling Hypothesized anticonvulsant
Benzothiazole Sulfonamides Benzothiazole + sulfonamide Benzothiazole at para/meta Condensation with aminophenyl-benzothiazole Anticonvulsant (ED50: 25–40 mg/kg)
Pyrazole Sulfonamides Pyrazole + sulfonamide Pyrazole at para Substitution with NH2 intermediates Kinase inhibition, anti-inflammatory

Computational and Mechanistic Insights

  • Docking Studies : Benzothiazole sulfonamides showed high affinity for neuronal sodium channels (binding energy: −9.2 kcal/mol) due to hydrophobic interactions with phenylalanine residues . The dioxoazolidinyl group’s polarity may shift binding toward hydrophilic regions of targets like carbonic anhydrase IX.

Q & A

Basic: What are the key synthetic pathways for preparing 1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene?

Methodological Answer:
The synthesis involves two primary steps: (1) formation of the sulfonamide bond and (2) functionalization of the azolidinyl group.

  • Sulfonamide Formation : React the sulfonyl chloride derivative of 4-(2,5-dioxoazolidinyl)-3-methylbenzene with 3-acetylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. This method aligns with protocols for analogous sulfonamide syntheses, where sulfonyl chlorides react efficiently with aromatic amines .
  • Azolidinyl Functionalization : Introduce the 2,5-dioxoazolidinyl moiety via cyclization of a precursor urea or carbamate derivative under acidic or thermal conditions. Evidence from triazole and oxazole syntheses suggests refluxing in ethanol with catalytic acetic acid as a viable approach .
    Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity isolation.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify acetyl protons (~2.5 ppm), aromatic protons (6.5–8.5 ppm), and NH groups (broad signals at ~10–12 ppm). Overlapping signals (e.g., C4/C6 carbons in azolidinyl groups) may require 2D NMR (HSQC, HMBC) for resolution .
    • 13C NMR : Confirm carbonyl groups (acetyl: ~200 ppm; dioxoazolidinyl: ~170–175 ppm) and sulfonamide sulfur environment (~140 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., cleavage at sulfonamide or acetyl groups).
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl bands (~1650–1750 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in biological assays?

Methodological Answer:

  • Systematic Substitution : Modify the acetyl group (e.g., replace with other acyl groups) or vary the azolidinyl ring substituents (e.g., methyl vs. ethyl groups) to assess impact on bioactivity.
  • Biological Assays :
    • Cytotoxicity : Use standardized models like MTT assays on cancer cell lines (e.g., HeLa, MCF-7) or Daphnia magna for ecotoxicity screening .
    • Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Replication : Repeat experiments under identical conditions (e.g., pH, temperature, solvent) to rule out variability.
  • Orthogonal Methods : Cross-validate results using alternative assays (e.g., fluorescence vs. calorimetry for binding studies) .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., torsemide derivatives) to identify conserved trends .
  • Computational Validation : Use molecular docking to verify hypothesized binding modes and reconcile discrepancies in inhibition potency .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA), logP, and hydrogen-bonding capacity. Datasets from sulfonamide derivatives (e.g., torsemide analogs) provide relevant training data .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .
  • ADMET Prediction : Utilize tools like SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity profiles .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalysis Screening : Test transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts (e.g., DMAP for acylations) to enhance efficiency .
  • Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures for solubility and reaction kinetics .
  • Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Co-Crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize crystal lattice via hydrogen bonding .
  • Temperature Gradients : Perform slow cooling from saturated solutions in DMSO/water or methanol/ethyl acetate mixtures .
  • High-Throughput Screening : Use robotic platforms to test 96 solvent combinations for optimal crystal growth .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in cellular lysates .
  • CRISPR Knockout : Generate cell lines lacking suspected targets (e.g., carbonic anhydrase isoforms) to confirm functional relevance .
  • Thermal Shift Assays : Monitor protein thermal stability in the presence of the compound to infer binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.